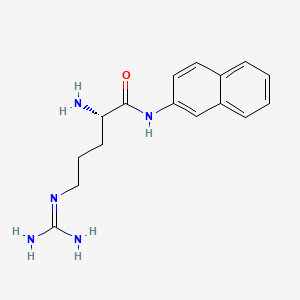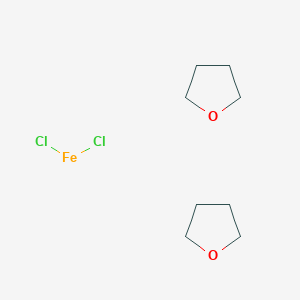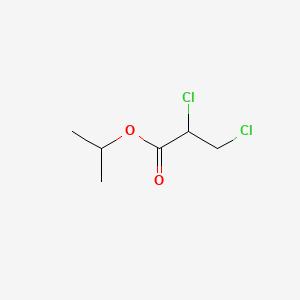
Isopropyl 2,3-dichloropropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2,3-dichloropropionate is an organic compound with the molecular formula C6H10Cl2O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of two chlorine atoms and an ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isopropyl 2,3-dichloropropionate can be synthesized through the chlorination of isopropyl acrylate. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the chlorination process .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat management. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 2,3-dichloropropionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of isopropyl 2-hydroxy-3-chloropropionate.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form isopropyl 2,3-dihydroxypropionate.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Iron(III) chloride, sulfuric acid, sodium hydroxide.
Major Products Formed
Isopropyl 2-hydroxy-3-chloropropionate: Formed through nucleophilic substitution.
Isopropyl 2,3-dihydroxypropionate: Formed through reduction.
2,3-Dichloropropionic acid and isopropanol: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2,3-dichloropropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and as a reagent in polymer chemistry.
Wirkmechanismus
The mechanism of action of isopropyl 2,3-dichloropropionate involves its reactivity due to the presence of the ester functional group and chlorine atoms. The ester group can undergo hydrolysis, while the chlorine atoms can participate in substitution reactions. These reactions are facilitated by the compound’s ability to act as an electrophile, attracting nucleophiles to the reaction site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,3-dichloropropionate: Similar in structure but with an ethyl group instead of an isopropyl group.
Methyl 2,3-dichloropropionate: Contains a methyl group instead of an isopropyl group.
Isopropyl 2-chloropropionate: Contains only one chlorine atom.
Uniqueness
Isopropyl 2,3-dichloropropionate is unique due to its specific reactivity profile, which is influenced by the presence of two chlorine atoms and the isopropyl ester group. This makes it particularly useful in reactions requiring selective substitution or hydrolysis .
Eigenschaften
CAS-Nummer |
54774-99-1 |
|---|---|
Molekularformel |
C6H10Cl2O2 |
Molekulargewicht |
185.05 g/mol |
IUPAC-Name |
propan-2-yl 2,3-dichloropropanoate |
InChI |
InChI=1S/C6H10Cl2O2/c1-4(2)10-6(9)5(8)3-7/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
DQNKZNXCBULFCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C(CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
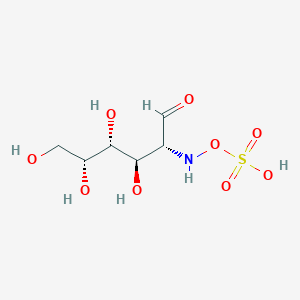
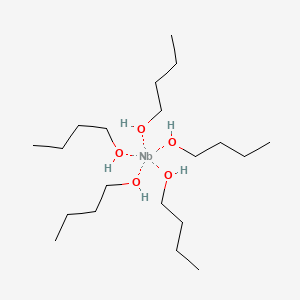
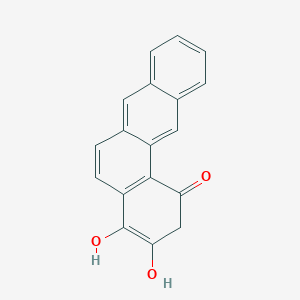
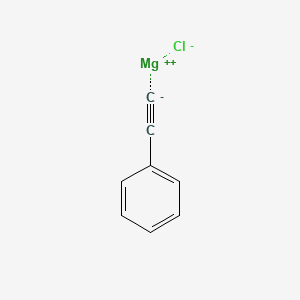
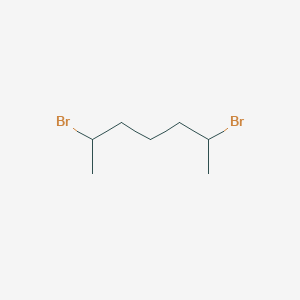
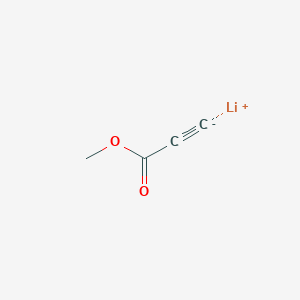
![N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)
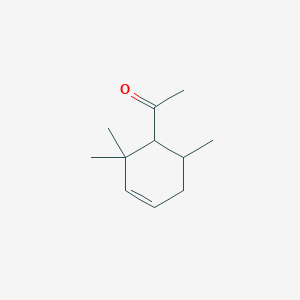
![Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-](/img/structure/B13808421.png)
![Bis[2-(2-ethylbutoxy)ethyl] adipate](/img/structure/B13808427.png)

